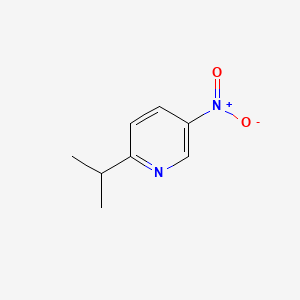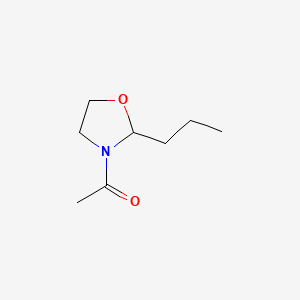
1-(2-Propyloxazolidin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Propyloxazolidin-3-yl)ethanone is a heterocyclic organic compound with the molecular formula C8H15NO2. It belongs to the oxazolidine family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Propyloxazolidin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones. This reaction typically proceeds under mild conditions and can be catalyzed by either metal-free or transition metal-catalyzed processes . For instance, the metal-free domino annulation/Mannich reaction is a notable method for synthesizing oxazolidines .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Propyloxazolidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
1-(2-Propyloxazolidin-3-yl)ethanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Propyloxazolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . Further research is needed to fully elucidate the molecular pathways involved.
Comparación Con Compuestos Similares
Oxazolidinones: These compounds share the oxazolidine ring structure and have similar chemical properties.
Spirooxazolidines: These derivatives have a spirocyclic structure and exhibit unique biological activities.
Mono- and Polycyclic Oxazolidines: These compounds vary in their ring structures and have diverse applications.
Uniqueness: 1-(2-Propyloxazolidin-3-yl)ethanone is unique due to its specific acetyl and propyl substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
138531-19-8 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.213 |
Nombre IUPAC |
1-(2-propyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-3-4-8-9(7(2)10)5-6-11-8/h8H,3-6H2,1-2H3 |
Clave InChI |
FJHGDIGRUIIQOM-UHFFFAOYSA-N |
SMILES |
CCCC1N(CCO1)C(=O)C |
Sinónimos |
Oxazolidine, 3-acetyl-2-propyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


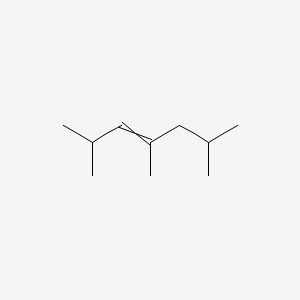
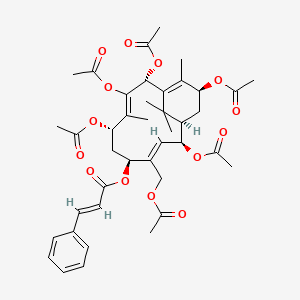
![8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B593082.png)
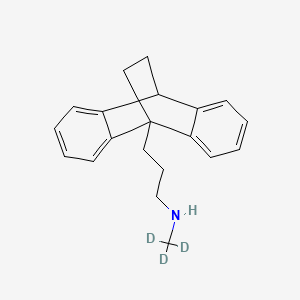


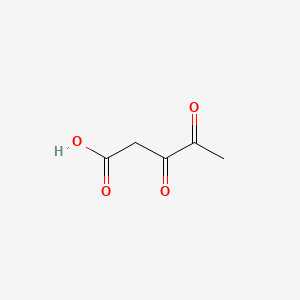
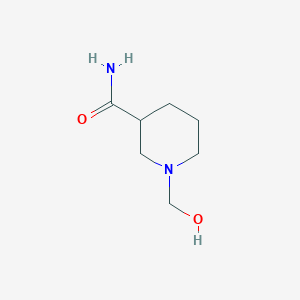
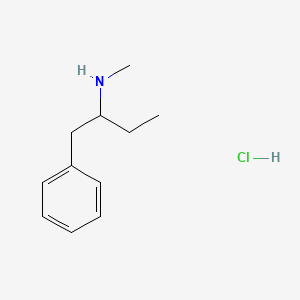
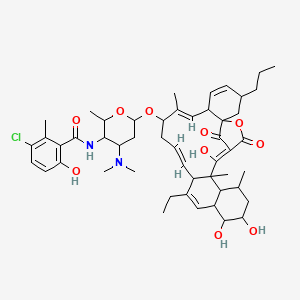

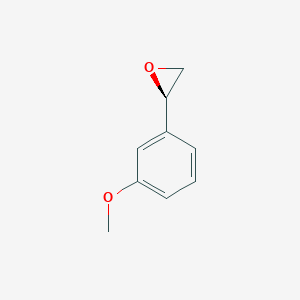
![1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine](/img/structure/B593102.png)
